Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate
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Overview
Description
Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate is an organic compound with the molecular formula C11H12O5. It is a derivative of 1,3-benzodioxole, a structure known for its presence in various bioactive molecules. This compound is of interest in both synthetic organic chemistry and pharmaceutical research due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate can be synthesized through several methods. One common approach involves the esterification of 1,3-benzodioxol-5-ylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the reactants in an organic solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1,3-benzodioxol-5-ylacetaldehyde.
Reduction: Formation of 1,3-benzodioxol-5-ylmethanol.
Substitution: Formation of halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,3-benzodioxol-5-yl(hydroxy)acetate
- 5-(2-(1,3-benzodioxol-5-yl)-2-(hydroxy)acetyl)-1,3-benzodioxole
- Ethyl 2,2-dimethylthieno(2,3-f)-1,3-benzodioxole-7-acetate
Uniqueness
This compound is unique due to its specific ester and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H12O5/c1-2-14-11(13)10(12)7-3-4-8-9(5-7)16-6-15-8/h3-5,10,12H,2,6H2,1H3 |
InChI Key |
JAEFJAMYIRDNLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)OCO2)O |
Origin of Product |
United States |
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